4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one
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Overview
Description
4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one: is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methoxymethyl groups attached to a cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods: Industrially, cyclohexenones, including this compound, can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are frequently employed.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Biology: The compound’s derivatives have shown antimicrobial activity against various pathogens.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and pharmaceutical applications.
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the ethoxy, methoxy, and methoxymethyl groups.
4-Hydroxy-3-methoxy-5-methylcyclohex-2-en-1-one: A derivative with a hydroxyl group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one is unique due to its specific substituents, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for diverse chemical transformations.
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h6,8,11H,4-5,7H2,1-3H3 |
InChI Key |
YQBFWQXYGLCJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)C=C1OC)COC |
Origin of Product |
United States |
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